Methyl 2-({[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 2-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of triazolotriazine derivatives
Preparation Methods
The synthesis of METHYL 2-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
METHYL 2-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
METHYL 2-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of METHYL 2-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
METHYL 2-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other triazolotriazine derivatives, such as:
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds exhibit similar energetic properties and are used in the development of explosives and propellants.
Triazolo[4,3-a]pyrazine derivatives: These compounds have shown antibacterial activity and are being investigated for their potential use as antimicrobial agents. The uniqueness of METHYL 2-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE lies in its specific structural features and the diverse range of applications it offers.
Properties
Molecular Formula |
C15H14N6O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C15H14N6O4S/c1-8-12(23)17-14-18-19-15(21(14)20-8)26-7-11(22)16-10-6-4-3-5-9(10)13(24)25-2/h3-6H,7H2,1-2H3,(H,16,22)(H,17,18,23) |
InChI Key |
JISNMFXEJYSALV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC)NC1=O |
Origin of Product |
United States |
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